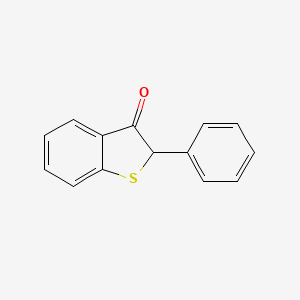

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one

Description

Properties

IUPAC Name |

2-phenyl-1-benzothiophen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10OS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXUROTJVJZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404956 | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53614-69-0 | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the cyclization of 2-phenylthiobenzaldehyde under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding dihydrobenzothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrobenzothiophene derivatives

Substitution: Halogenated, nitrated, and sulfonated benzothiophene derivatives

Scientific Research Applications

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to bind to active sites of target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Benzothiazinone Derivatives

Compound : 2-(3-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Core Structure: Benzothiazinone (a sulfur- and nitrogen-containing tricyclic system) vs. benzothiophenone.

- Substituents : A nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, contrasting with the unsubstituted phenyl group in the target compound.

- The benzothiazinone core may exhibit different aromaticity and ring strain compared to benzothiophenone due to the presence of a nitrogen atom.

Dioxane-Containing Analogs

Compound : 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine

- Core Structure: Phenanthrene fused to a 1,4-dioxane ring vs. benzothiophenone.

- Structural Differences: The dioxane ring introduces two oxygen atoms, increasing polarity compared to the sulfur atom in benzothiophenone. The chair conformation of the dioxane ring may influence solubility and crystal packing .

Isoquinoline and Benzoyl Derivatives

Compounds :

- 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one

- 2-(Diphenylmethoxy)-N-methylethanamine

- Key Contrasts: Isoquinoline derivatives feature a larger, nitrogen-containing aromatic system, offering extended π-conjugation for optical applications. Hydroxy and methyl substituents (e.g., in 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one) enhance hydrogen-bonding capacity, which is absent in the target compound.

Data Tables

Table 1: Structural and Crystallographic Comparison

Table 2: Functional Group Impact

| Compound | Key Functional Groups | Electronic Effects | Potential Applications |

|---|---|---|---|

| 2-Phenyl-...benzothiophen-3-one | Phenyl, ketone | Moderate electron-withdrawing | Materials, catalysis |

| 2-(3-Nitrophenyl)-benzothiazin-4-one | Nitro, benzothiazinone | Strong electron-withdrawing | Pharmaceuticals, agrochemicals |

| 1-(3-Hydroxybenzoyl)-isoquinolinone | Hydroxy, methyl | Hydrogen-bond donor/acceptor | Bioactive molecules |

Research Findings and Implications

- Electronic Properties: The nitro group in benzothiazinone derivatives significantly alters reactivity compared to the phenyl group in the target compound.

- Solubility and Polarity: Oxygen-rich dioxane analogs may exhibit higher polarity than sulfur-containing benzothiophenones, impacting solubility in polar solvents.

- Biological Relevance: Isoquinoline derivatives with hydroxy groups are more likely to engage in hydrogen bonding, making them candidates for drug design.

Biological Activity

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a benzothiophene moiety and a phenyl group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 226.294 g/mol. The compound features a thiophene ring and a carbonyl group, which contribute to its chemical reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. This interaction can lead to significant changes in cellular activity and function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study investigating its effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 30 µM .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 50 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | 50 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 30 µM |

Case Study 1: Enzyme Inhibition

In a recent study, the enzyme inhibition potential of this compound was assessed against human monoamine oxidase (MAO) enzymes. The compound exhibited selective inhibition towards MAO-B with an IC50 value of 21 nM, indicating its potential use in treating neurodegenerative diseases .

Case Study 2: Protein-Ligand Interaction

Another investigation focused on the interaction between the compound and specific proteins involved in cancer progression. Molecular docking studies suggested that it binds effectively to the active sites of target proteins, leading to conformational changes that inhibit their activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one, and how are reaction conditions optimized?

- Methodology : Common synthetic routes involve cyclization of benzothiophene precursors or Friedel-Crafts acylation. Optimization includes varying catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. DMF). Reaction progress is monitored via TLC and HPLC.

- Key Considerations : Use inert atmospheres to prevent oxidation and control stoichiometry for regioselectivity. Courses like CHEM 12A/12B emphasize foundational organic synthesis techniques . For advanced optimization, statistical experimental design (e.g., factorial design) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to confirm the dihydrobenzothiophene scaffold and phenyl substitution.

- IR : Validate carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and aromatic C-H bonds.

- X-ray Crystallography : Resolve stereochemical ambiguities; requires high-purity crystals .

- Data Interpretation : Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve discrepancies .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic systems?

- Methodology :

- Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling for acyl transfer steps).

- Kinetic Profiling : Use stopped-flow NMR to identify rate-determining steps.

- Computational Modeling : Apply DFT to compare energy barriers for competing mechanisms (e.g., radical vs. ionic pathways) .

- Case Study : Palladium-catalyzed reductive cyclization (as in nitroarene studies) may offer parallels for benzothiophene functionalization .

Q. What strategies address conflicting crystallographic and spectroscopic data for this compound’s tautomeric forms?

- Methodology :

- Variable-Temperature NMR : Detect equilibrium shifts between keto-enol tautomers.

- Dynamic HPLC : Separate tautomers under controlled pH and temperature.

- Synchrotron XRD : Enhance resolution for minor tautomeric populations .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural data with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.